![molecular formula C24H30N4O3S2 B3278639 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide CAS No. 681158-73-6](/img/structure/B3278639.png)

4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide

概要

説明

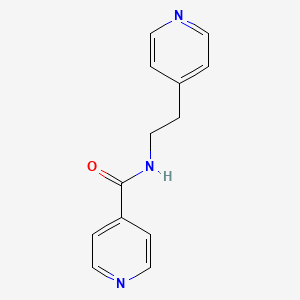

The compound “4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide” is a part of a new class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones . These compounds have been efficiently prepared via highly accelerated N-formylation of N-isopropylpiperazine . They have shown promising antimicrobial properties, with the lowest minimum inhibitory concentrations (MIC) observed in the range of 4–8 µg/mL .

Synthesis Analysis

The synthesis of this compound involves the use of a mild heterogeneous catalyst, sulfated tungstate . Heterocyclization of N-(benzo[d]thiazol-2-yl)-2-chloroacetamides by the use of NH4SCN in ethanol under reflux efficiently furnished the intermediates 2-benzothiazolyliminothiazolidin-4-ones . These were treated with 4-isopropylpiperazine-1-carbaldehyde to prepare the final products .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by elemental analysis and the use of spectroscopic data (FTIR and 1H NMR) . The IR spectrum shows peaks at 3159 cm-1 (N–H), 1712 cm-1 (C=O), 1659 cm-1 (C=N, benzothiazole, str.), 1572 cm-1 (N=C), and 646 cm-1 (CS) . The 1H NMR spectrum shows various peaks corresponding to different types of hydrogen atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include N-formylation of N-isopropylpiperazine and heterocyclization of N-(benzo[d]thiazol-2-yl)-2-chloroacetamides . The final products were obtained by treating the intermediates with 4-isopropylpiperazine-1-carbaldehyde .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 252–254 °C . The IR and 1H NMR spectra provide information about the functional groups present in the molecule .作用機序

Target of Action

The compound, also known as 4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-dipropylbenzene-1-sulfonamide, is primarily targeted against Mycobacterium tuberculosis . The primary target of this compound within the bacterium is the enzyme DprE1 .

Mode of Action

The compound interacts with its target, DprE1, by binding to it, thereby inhibiting its function . This interaction results in the disruption of the bacterium’s cell wall synthesis, leading to its death .

Biochemical Pathways

The compound affects the biochemical pathway involved in the synthesis of the cell wall of Mycobacterium tuberculosis . By inhibiting the function of DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall .

Result of Action

The result of the compound’s action is the inhibition of cell wall synthesis in Mycobacterium tuberculosis, leading to the death of the bacterium . This makes the compound a potential candidate for the treatment of tuberculosis .

実験室実験の利点と制限

4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have diverse biological activities, which makes it a useful tool for studying various molecular targets. However, this compound also has some limitations. It is not very water-soluble, which can limit its use in aqueous systems. In addition, this compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in cell-based assays.

将来の方向性

There are several future directions for the study of 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the study of this compound in animal models of disease, including cancer and inflammation. This compound also has potential applications in the field of molecular imaging, where it can be used as a molecular probe for imaging studies. Finally, the study of the mechanism of action of this compound can provide insights into the regulation of gene expression and neuronal activity.

科学的研究の応用

4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to have diverse biological activities, including antiviral, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential use as a molecular probe for imaging studies.

生化学分析

Biochemical Properties

The compound interacts with enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), showing significant inhibitory effects . The interaction of 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide with these enzymes suggests its potential role in biochemical reactions .

Cellular Effects

The compound has shown to influence cell function, particularly in the context of neurodegenerative diseases like Alzheimer’s disease . It has been observed to inhibit the formation of beta-amyloid plaques, which are commonly accumulated in the brains of patients suffering from Alzheimer’s disease .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition of enzymes. Specifically, it has been found to inhibit AChE and MAO-B enzymes . It also prevents the formation of beta-amyloid plaques .

Temporal Effects in Laboratory Settings

It has been observed that the compound exhibits significant inhibitory activity against AChE and MAO-B enzymes .

特性

IUPAC Name |

4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O3S2/c1-3-13-28(14-4-2)33(30,31)20-11-9-19(10-12-20)23(29)26-15-17-27(18-16-26)24-25-21-7-5-6-8-22(21)32-24/h5-12H,3-4,13-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZCXPIORQVUIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3278557.png)

![4-Chloro-1-(2-chloro-2-phenylethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3278560.png)

![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol](/img/structure/B3278586.png)

![(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B3278596.png)

![(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B3278618.png)

![1-[(2R,3S,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3278628.png)

![(4-(Azepan-1-ylsulfonyl)phenyl)(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3278654.png)